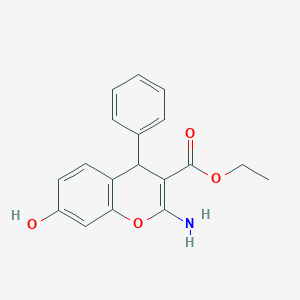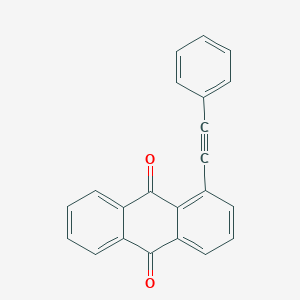
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C22H12O2. It is a derivative of anthraquinone, featuring a phenylethynyl group attached to the anthraquinone core.
Preparation Methods
The synthesis of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves a cross-coupling reaction. One common method is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized quinone derivatives, while reduction results in hydroquinone forms .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its redox activity. The compound can undergo reversible oxidation and reduction, making it a potential redox-active switch in molecular electronics. In biological systems, it may interact with cellular proteins and enzymes involved in redox processes, potentially leading to oxidative stress or modulation of signaling pathways .
Comparison with Similar Compounds
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared to other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, lacking the phenylethynyl group, is less reactive in terms of electrophilic substitution.
1-Hydroxy-9,10-anthraquinone: This derivative has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
1-Bromo-9,10-anthraquinone: The presence of a bromine atom increases its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its phenylethynyl group, which enhances its conjugation and redox properties, making it particularly valuable in electronic and redox applications .
Properties
Molecular Formula |
C22H12O2 |
|---|---|
Molecular Weight |
308.3g/mol |
IUPAC Name |
1-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-10-4-5-11-18(17)22(24)20-16(9-6-12-19(20)21)14-13-15-7-2-1-3-8-15/h1-12H |
InChI Key |
UFGJXIRNVAPIBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
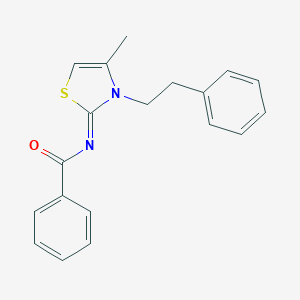
![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)
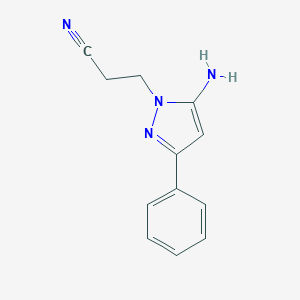
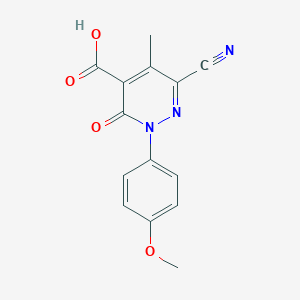
![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)
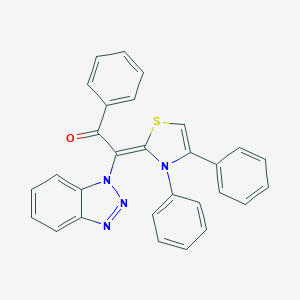
![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)
